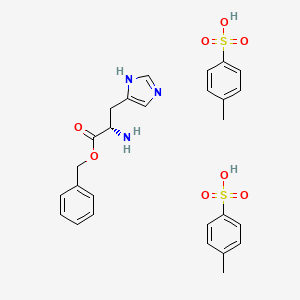

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid

Description

Le benzyl ester de L-histidine (bistosylate) est un composé chimique de formule moléculaire C27H31N3O8S2 et d'un poids moléculaire de 589,68 g/mol . Il est connu pour son rôle potentiel dans l'activation de HutP, une protéine de liaison à l'ARN . Ce composé est principalement utilisé dans la recherche scientifique et n'est pas destiné à la consommation humaine .

Propriétés

Numéro CAS |

24593-59-7 |

|---|---|

Formule moléculaire |

C20H23N3O5S |

Poids moléculaire |

417.5 g/mol |

Nom IUPAC |

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C13H15N3O2.C7H8O3S/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7,9,12H,6,8,14H2,(H,15,16);2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 |

Clé InChI |

XZMGDCOCXDLCJG-YDALLXLXSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |

Autres numéros CAS |

24593-59-7 |

Séquence |

H |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le benzyl ester de L-histidine (bistosylate) peut être synthétisé par une série de réactions chimiques impliquant la L-histidine et l'alcool benzylique. Le processus implique généralement une estérification, où la L-histidine réagit avec l'alcool benzylique en présence d'un catalyseur tel que l'acide sulfurique. L'ester résultant est ensuite purifié et converti en sa forme bistosylate par réaction avec l'acide p-toluènesulfonique .

Méthodes de production industrielle

La production industrielle du benzyl ester de L-histidine (bistosylate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction afin d'assurer un rendement et une pureté élevés. Le produit final est ensuite soumis à des contrôles de qualité rigoureux pour répondre aux normes de l'industrie .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le benzyl ester de L-histidine (bistosylate) a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et en catalyse.

Biologie : Étudié pour son rôle dans l'activation de HutP, une protéine de liaison à l'ARN.

Médecine : Étudié pour ses applications thérapeutiques potentielles, bien qu'il ne soit pas encore approuvé pour une utilisation clinique.

Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques

Mécanisme d'action

Le mécanisme d'action du benzyl ester de L-histidine (bistosylate) implique son interaction avec HutP, une protéine de liaison à l'ARN. Le composé est considéré comme activant HutP, ce qui régule à son tour l'expression de certains gènes. Cette activation est censée se produire par la liaison à des sites spécifiques sur la protéine HutP, ce qui entraîne des changements conformationnels qui améliorent son activité.

Applications De Recherche Scientifique

L-Histidine benzyl ester (bistosylate) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its role in activating HutP, an RNA-binding protein.

Medicine: Studied for potential therapeutic applications, although not yet approved for clinical use.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of L-Histidine benzyl ester (bistosylate) involves its interaction with HutP, an RNA-binding protein. The compound is believed to activate HutP, which in turn regulates the expression of certain genes. This activation is thought to occur through binding to specific sites on the HutP protein, leading to conformational changes that enhance its activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthyl ester de L-histidine : Structure similaire, mais avec un groupe méthyle au lieu d'un groupe benzyle.

Éthyl ester de L-histidine : Structure similaire, mais avec un groupe éthyle au lieu d'un groupe benzyle.

Propyl ester de L-histidine : Structure similaire, mais avec un groupe propyle au lieu d'un groupe benzyle.

Unicité

La présence du groupe benzyle peut conférer des propriétés chimiques et une réactivité distinctes par rapport aux autres esters de L-histidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.